Neodulin: A Technical Guide to its Chemical Structure, Properties, and Scientific Context
Neodulin: A Technical Guide to its Chemical Structure, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Neodulin, a Pterocarpan of Interest
Neodulin is a naturally occurring isoflavonoid, a class of organic compounds widely recognized for their diverse biological activities. It is specifically classified as a pterocarpan, which is characterized by a core tetracyclic ring system of benzofuran-benzopyran.[1] This structural motif is the foundation for many phytoalexins, which are antimicrobial compounds produced by plants in response to stress.[2]
Neodulin has been isolated from the leguminous plants Neorautanenia amboensis and Neorautanenia mitis.[3] The genus Neorautanenia is known to be a rich source of isoflavonoids, making it a focal point for natural product discovery. While the broader class of pterocarpans has been extensively studied for its potential pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer effects, specific research into the biological activities of Neodulin is still an emerging field.[4] This guide aims to provide a comprehensive overview of the chemical structure of Neodulin, its known properties, and the scientific framework for its study, catering to professionals in chemical and pharmaceutical research.
Chemical Structure and Physicochemical Properties
The definitive structure of Neodulin is a complex, fused-ring system. A thorough understanding of its chemical architecture is fundamental to elucidating its reactivity, biological targets, and potential for synthetic modification.
Systematic Nomenclature and Identifiers
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IUPAC Name: (6aR,12aR)-6a,12a-Dihydro-6H-[3][4]dioxolo[5][6]benzofuro[3,2-c]furo[3,2-g][3]benzopyran[3]
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CAS Number: 13401-64-4[3]
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Molecular Formula: C₁₈H₁₂O₅[3]
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Molecular Weight: 308.3 g/mol [3]
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InChI Key: VZDPNKZCXYBWLM-SGTLLEGYSA-N[3]
The following diagram illustrates the core chemical structure of Neodulin, highlighting its key functional groups and stereochemistry.
Figure 1: Chemical Structure of Neodulin. This diagram illustrates the tetracyclic pterocarpan core with its characteristic stereochemistry.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Neodulin, which are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O₅ | PubChem[3] |
| Molecular Weight | 308.3 g/mol | PubChem[3] |
| Appearance | Crystalline solid | Inferred from isolation protocols |
| Solubility | Soluble in acetone, benzene, and ether | Inferred from isolation protocols |
| Chirality | Chiral, with (6aR,12aR) stereochemistry | PubChem[3] |
Isolation and Characterization
The primary source of Neodulin is the root of plants from the Neorautanenia genus. The isolation process involves extraction followed by chromatographic purification.
Experimental Protocol: Isolation of Neodulin
This protocol is adapted from established methods for the isolation of isoflavonoids from Neorautanenia species.
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Plant Material Preparation: The roots of Neorautanenia edulis or N. amboensis are collected, washed, and air-dried. The dried roots are then ground into a fine powder.
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Extraction: The powdered root material is extracted exhaustively with hot acetone for 24 hours. The acetone extract is then concentrated under reduced pressure to yield a crude syrup.
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Fractionation: The crude extract is adsorbed onto alumina and subjected to sequential Soxhlet extraction with solvents of increasing polarity, typically starting with petroleum ether to remove fats and waxes, followed by benzene.
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Crystallization: The benzene extract is concentrated, and upon cooling and trituration with ether, crude Neodulin crystallizes out.
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Purification: Further purification is achieved by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield pure Neodulin.
The following diagram outlines the general workflow for the isolation of Neodulin.
Figure 2: Isolation Workflow for Neodulin. A schematic representation of the steps involved in extracting and purifying Neodulin from its natural source.
Structural Elucidation and Spectroscopic Data
Synthesis of Neodulin
To date, a specific total synthesis of Neodulin has not been reported in peer-reviewed literature. However, the synthesis of the pterocarpan core and related analogues has been achieved through various strategies. A plausible synthetic approach to Neodulin could be envisioned based on established methods for constructing the benzofuro[3,2-c]chromene skeleton.
Plausible Synthetic Strategy
A potential retrosynthetic analysis of Neodulin would likely involve the disconnection of the core pterocarpan structure to more accessible precursors, such as a substituted isoflavone or a chalcone. The key steps would involve the formation of the furan and pyran rings. The synthesis of related pterocarpans often involves a key cyclization step to form the tetracyclic core. For drug development purposes, a robust and scalable synthetic route would be essential for producing Neodulin and its analogues for further biological evaluation.
Biological Activity and Therapeutic Potential
While specific biological studies on Neodulin are limited, the broader class of pterocarpans exhibits a wide range of pharmacological activities, suggesting potential therapeutic applications for Neodulin.
Known Activities of Pterocarpans
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Antimicrobial Activity: Many pterocarpans are phytoalexins, demonstrating activity against a spectrum of plant pathogens, including fungi and bacteria.[4]
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Anticancer Activity: Several pterocarpans have been shown to possess cytotoxic effects against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
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Anti-inflammatory Activity: Pterocarpans have been reported to exhibit anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.
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Antioxidant Activity: The phenolic nature of many pterocarpans contributes to their antioxidant potential, enabling them to scavenge free radicals.
A commercial supplier of Neodulin suggests its potential in oncology and for treating chronic inflammatory and autoimmune conditions by modulating specific cellular signaling pathways, though primary research to support these claims is not cited.[7]
Future Directions for Research
The lack of extensive biological data on Neodulin presents a significant opportunity for future research. Key areas for investigation include:
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Screening for Biological Activity: A systematic evaluation of Neodulin's efficacy in anticancer, anti-inflammatory, antimicrobial, and antiviral assays.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Neodulin.
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Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of Neodulin analogues to identify key structural features responsible for its activity and to optimize its therapeutic properties.
The pterocarpan biosynthetic pathway in leguminous plants provides a framework for understanding the natural production of Neodulin and for potential bioengineering approaches.[2][8]
Figure 3: Simplified Pterocarpan Biosynthesis Pathway. This diagram shows the general enzymatic steps leading to the formation of the pterocarpan skeleton from phenylalanine.
Conclusion
Neodulin is a structurally intriguing pterocarpan with potential for further scientific exploration. While its isolation and basic chemical properties are established, a significant opportunity exists to investigate its total synthesis and to fully characterize its biological activities and therapeutic potential. This guide provides a foundational understanding of Neodulin's chemical structure and scientific context, serving as a valuable resource for researchers and drug development professionals interested in this promising natural product.
References
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PubChem. Neodulin. National Center for Biotechnology Information. [Link][3]
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Akashi, T., et al. (2017). The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity. Plant and Cell Physiology, 58(4), 756-770.[2][8]
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[Pterocarpans and their biological activities: a review]. Zhongguo Zhong Yao Za Zhi, 46(15), 3893-3903.[4]
- Bless, W., & Barz, W. (1988). Isolation of pterocarpan synthase, the terminal enzyme of pterocarpan phytoalexin biosynthesis in cell-suspension cultures of Cicer arietinum. FEBS Letters, 235(1-2), 47-50.
- Fukui, K., Nakayama, M., & Harano, T. (1969). Syntheses of pterocarpans. III. Synthetic analogs of neodulin. Bulletin of the Chemical Society of Japan, 42(6), 1693-1697.
- Jiménez-González, L., et al. (2011). Synthesis of Pterocarpans.
- Brink, A. J., Rall, G. J. H., & Engelbrecht, J. P. (1974). Phenolic neorautanenia isoflavanoids. Tetrahedron, 30(2), 311-314.
- Oberholzer, M. E., Rall, G. J. H., & Roux, D. G. (1974). Structure and synthesis of isoflavonoid analogues from Neorautanenia amboensis Schinz. Journal of the Chemical Society, Perkin Transactions 1, 2111-2114.
- Goel, A., Kumar, A., & Raghuvanshi, A. (2013). Synthesis, stereochemistry, structural classification, and chemical reactivity of natural pterocarpans. Chemical Reviews, 113(3), 1614-1640.
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